2,3-Dichloro-5,6-difluorobenzoic acid
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Overview
Description
2,3-Dichloro-5,6-difluorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H2Cl2F2O2. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-difluorobenzoic acid typically involves the use of commercially available precursors. One common method starts with 4-chloro-3,5-difluorobenzonitrile, which undergoes a series of reactions including nitration, selective reduction, diazotization, and chlorination . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by sodium nitrite for diazotization and subsequent chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of palladium-catalyzed carbonylation reactions, which are common in the synthesis of aromatic acids .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Selective reduction can be achieved using hydrogenation techniques.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of iron (II) phthalocyanine as an electron-transfer mediator.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium nitrite for diazotization followed by chlorination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted benzoic acids .
Scientific Research Applications
2,3-Dichloro-5,6-difluorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3-Dichloro-5,6-difluorobenzoic acid is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications. Compared to similar compounds, it may offer different reactivity and selectivity in chemical reactions .
Properties
CAS No. |
1263376-91-5 |
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Molecular Formula |
C7H2Cl2F2O2 |
Molecular Weight |
226.99 g/mol |
IUPAC Name |
2,3-dichloro-5,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-2-1-3(10)6(11)4(5(2)9)7(12)13/h1H,(H,12,13) |
InChI Key |
FJCBZAPTIBDPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)F)F |
Origin of Product |
United States |
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